2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide, commonly known as CPYPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPYPP belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological activities.
Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound exhibits properties that make it a candidate for drug development, particularly as a kinase inhibitor . Kinase inhibitors are significant in the treatment of various diseases, including cancer, due to their role in regulating cell functions. The compound’s structure allows it to bind to kinases, potentially inhibiting their activity and affecting cell growth and survival.
Biological Studies as a Tyrosine Kinase Inhibitor
Tyrosine kinases are enzymes that play a crucial role in signal transduction pathways, influencing cell division and proliferation. The compound has been studied for its interaction with Tyrosine-protein kinase TYK2, which could have implications in immunological and inflammatory diseases .
Material Science
Nitriles, which are organic compounds containing a cyano group, have applications in material science. The compound , being a nitrile, could be used in the synthesis of advanced materials, such as polymers or coatings, that require specific chemical properties .
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-23-17(6-7-22-23)15-8-13(10-20-12-15)11-21-18(24)9-14-4-2-3-5-16(14)19/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVYEWYYHPPUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide |
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